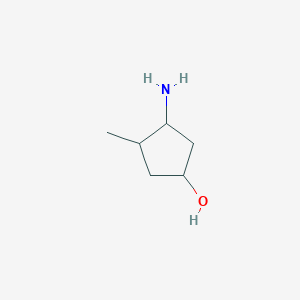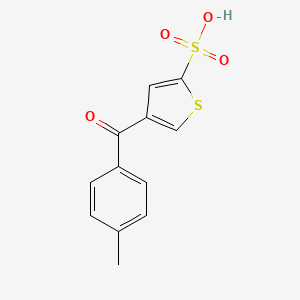
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzoyl group attached to the thiophene ring at the 4-position and a sulfonic acid group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid typically involves the following steps:
Acylation of Thiophene: The thiophene ring undergoes acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-methylbenzoyl group at the 4-position of the thiophene ring.
Sulfonation: The acylated thiophene is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-donating effect of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters and amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Sulfonation: Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Major Products Formed
Halogenated Thiophenes:
Sulfonate Esters and Amides: Products formed by nucleophilic substitution of the sulfonic acid group.
Aplicaciones Científicas De Investigación
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It is also employed in the study of electrophilic and nucleophilic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The 4-methylbenzoyl group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylbenzoyl)thiophene: Lacks the sulfonic acid group, resulting in different solubility and reactivity properties.
Thiophene-2-sulfonic acid: Lacks the 4-methylbenzoyl group, affecting its lipophilicity and interaction with biological targets.
4-Methylbenzoylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical and biological properties.
Uniqueness
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is unique due to the presence of both the 4-methylbenzoyl and sulfonic acid groups. This combination imparts specific solubility, reactivity, and biological activity properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H10O4S2 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
4-(4-methylbenzoyl)thiophene-2-sulfonic acid |
InChI |
InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)12(13)10-6-11(17-7-10)18(14,15)16/h2-7H,1H3,(H,14,15,16) |
Clave InChI |
BFWKTNXMBOITFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


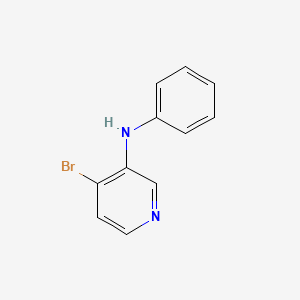
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)

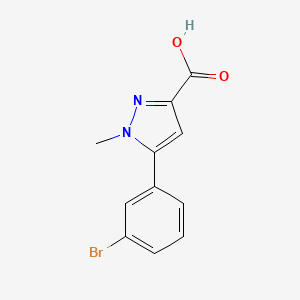
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
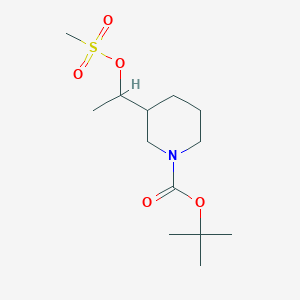
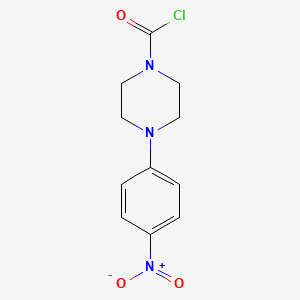
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
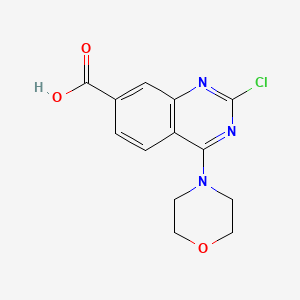

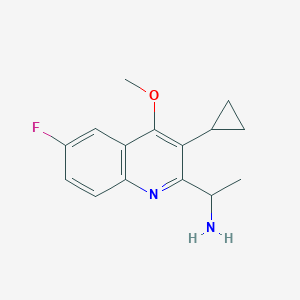
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)

